5-HT3 Receptor Ligands: Research on quinoxaline-based ligands has demonstrated their ability to differentiate between homomeric 5-HT3A and heteromeric 5-HT3AB receptors []. This differentiation was previously only achievable with ligands targeting the receptor pore. The discovery of ligands, like those derived from 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline, that can distinguish these receptor types at the orthosteric binding site presents novel opportunities for investigating 5-HT3 receptor subtypes and understanding their distinct physiological roles.
Anti-inflammatory Agents: Studies have revealed the anti-inflammatory properties of certain quinoxaline derivatives, such as 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one (VUF 10214) []. In vivo studies using a rat model of carrageenan-induced paw edema showed that VUF 10214 possesses significant anti-inflammatory effects. This finding highlights the potential of quinoxaline-based compounds as therapeutic agents for inflammatory conditions.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8